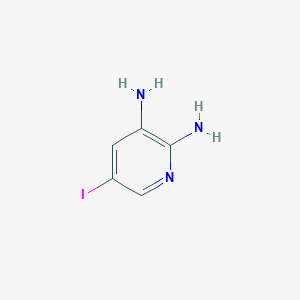

5-Iodopyridine-2,3-diamine

Übersicht

Beschreibung

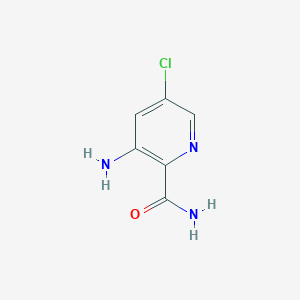

5-Iodopyridine-2,3-diamine is a chemical compound that serves as a versatile building block in the synthesis of various ligands and coordination compounds. It is particularly useful in the field of coordination chemistry for the formation of homo- and heteronuclear helicates, as well as in the modification of proteins for crystallographic studies.

Synthesis Analysis

The synthesis of this compound derivatives has been improved through the use of pyrrole-protected aminopyridine as a starting material. This compound can be easily transformed into various ligands, such as imine- or amide-bridged dicatechol-bipyridine ligands, which are precursors for the formation of complex coordination compounds .

Molecular Structure Analysis

The molecular structure of this compound derivatives plays a crucial role in their reactivity and the type of complexes they can form. For instance, the amide-connected ligand derived from this compound can form a range of coordination compounds, from mononuclear to heterotrinuclear coordination compounds, demonstrating the flexibility of this building block in creating diverse molecular architectures .

Chemical Reactions Analysis

This compound derivatives are reactive towards amino groups in proteins, allowing for the introduction of heavy atoms into specific sites. This reactivity is utilized in the synthesis of methyl 5-iodopyridine-2-carboximidate, which can react with amino groups under mild conditions to form N-monosubstituted amidines. This specific reaction is useful for creating heavy-atom isomorphous derivatives of proteins for crystallographic analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents on the bipyridine ligand. For example, the electron-withdrawing or donating properties of the substituents can affect the absorption bands and redox potentials of ruthenium(II) complexes containing these ligands. The hydrogen-bonding capabilities of the solvent can also modulate the emission intensities of these complexes, indicating the importance of the ligand's environment on its properties .

Wissenschaftliche Forschungsanwendungen

Halogen-rich Intermediates for Medicinal Chemistry

5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a related halogen-rich compound, has been identified as a valuable intermediate in medicinal chemistry research. Simple syntheses of this compound and its analogs enable the generation of pentasubstituted pyridines with functionalities suitable for further chemical manipulations, showcasing the potential of iodopyridines in drug development and synthesis (Wu et al., 2022).

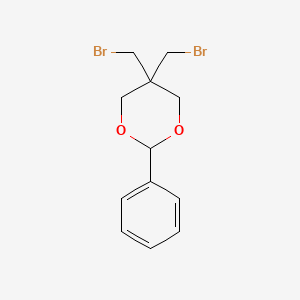

Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives

The unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during the synthesis of functionalized 5-iodopyridine derivatives highlights the reactivity and versatility of iodopyridines in organic synthesis. This finding opens new pathways for creating pyridine-containing macrocycles and exploring their applications in medicinal chemistry and materials science (Lechel et al., 2012).

Iodination of Pyridine Derivatives

A simple and efficient method for the iodination of 5,6-di(arylamino)pyridine-2,3-diones showcases the importance of iodopyridines in medicinal applications, including drug development and diagnostic aids. The process highlights the utility of iodopyridines in synthesizing radiolabeled compounds for medical research and diagnostics (Xie et al., 2012).

Iodine Vapor Capture Performance

The study on nitrogen-rich porous organic cages and covalent organic frameworks (COFs) utilizing iodopyridine derivatives demonstrates their efficiency in capturing iodine vapor. This research not only underscores the environmental applications of iodopyridines in pollution control but also their potential in creating materials with high adsorption capacities for hazardous substances (Liu et al., 2022).

Photophysical and Electrochemical Properties

Research on cationic, cyclometalated Ir(III) complexes incorporating iodopyridine ligands for photochemical energy conversion and optoelectronics highlights the role of iodopyridines in the development of photostable and tunable luminescent materials. These complexes find applications in solar energy conversion, organic photoredox transformations, and optoelectronics, showcasing the broad utility of iodopyridine derivatives in advanced materials science (Mills et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-iodopyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRXFIAZWJFIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619366 | |

| Record name | 5-Iodopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

426463-01-6 | |

| Record name | 5-Iodopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

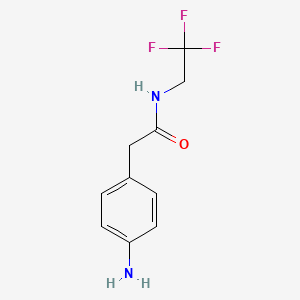

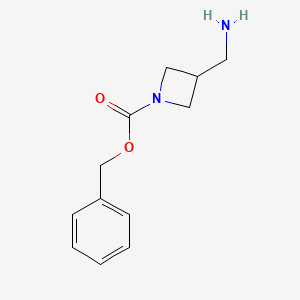

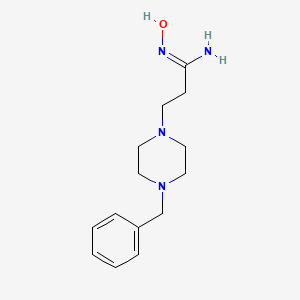

Synthesis routes and methods I

Procedure details

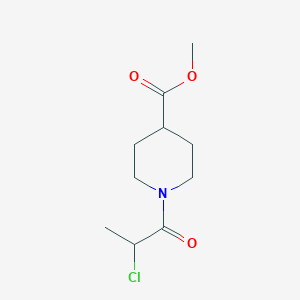

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.